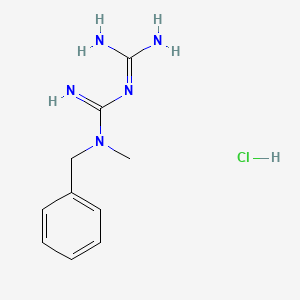

1-Benzyl-1-methylbiguanide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride involves several chemical reactions showcasing the compound's versatility and the intricacies involved in its creation. For example, arylbiguanides react with benzoylacetone in the presence of proton to form an eight-membered ring compound, highlighting a unique synthetic route and the chemical behavior of biguanide derivatives in organic synthesis (Furukawa, Kojima, & Hayashi, 1972).

Molecular Structure Analysis

The molecular structure of related compounds, like N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, has been characterized by various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray single crystal diffraction. These studies provide insights into the electronic and geometrical configuration of biguanide derivatives, offering a foundation for understanding the molecular structure of this compound (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives can be illustrated through the study of their reactions, such as the acid hydrolysis of nitroso-guanidine derivatives, which involves complex mechanisms including proton transfers and denitrosation. These studies shed light on the chemical behavior of biguanide compounds under various conditions (Leis, Moreira, Norberto, Iley, & García‐Río, 1998).

Physical Properties Analysis

Investigations into the physical properties of compounds related to this compound reveal information about their stability, solubility, and crystalline structure. For instance, the study of tetramethylguanidiniumchlorosulfonate ionic liquid highlights the importance of molecular design in achieving desirable solubility and stability features, which are crucial for the application of these compounds in various fields (Reddy, Valasani, Lim, & Jeong, 2015).

Scientific Research Applications

Synthesis and Derivative Studies :

- Tsuji, Momona, and Ueda (1967) reported the synthesis of aminoalkylguanidine derivatives, including the debenzylated forms of N1-benzyl compounds (Tsuji, Momona, & Ueda, 1967).

- Gao et al. (2003) synthesized 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide, which showed selective molecular recognition for nucleotides (Gao, Cai, Qi, & Wang, 2003).

Chemical Reactivity and Applications :

- Poon and Dudley (2006) described the use of 2-Benzyloxy-1-methylpyridinium triflate for the benzylation of alcohols, demonstrating its utility in organic synthesis (Poon & Dudley, 2006).

Biological Activities and Medical Applications :

- Giardiná et al. (1997) explored the alpha-adrenoceptor blocking activity of benzyl compounds, highlighting their potential in pharmacology (Giardiná et al., 1997).

- Kaji et al. (1966) investigated the effect of N1-isobutylbiguanide hydrochloride against adenovirus in cell culture, suggesting its antiviral properties (Kaji, Kamiya, Tatewaki, Nagafuchi, & Fujiwara, 1966).

- Giammarile et al. (2008) discussed the use of meta-iodobenzylguanidine in treating neuro-ectodermal tumours, indicating its application in nuclear medicine (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).

Pharmacology and Therapeutic Applications :

- Baumgarth, Beier, and Gericke (1997) researched benzoylguanidines as Na+/H+ antiporter inhibitors, relevant for myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

properties

IUPAC Name |

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGYBCQULDGYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943647 |

Source

|

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2123-07-1 |

Source

|

| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)